![molecular formula C8H10N2O3S B6211009 4-amino-N-methanesulfonylbenzamide CAS No. 1023277-26-0](/img/no-structure.png)
4-amino-N-methanesulfonylbenzamide
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Overview
Description
4-amino-N-methanesulfonylbenzamide is a chemical compound with the CAS Number: 1023277-26-0 . It has a molecular weight of 214.24 and its IUPAC name is N-(4-aminobenzoyl)methanesulfonamide .
Molecular Structure Analysis
The molecular formula of 4-amino-N-methanesulfonylbenzamide is C8H10N2O3S . Its InChI Code is 1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
4-amino-N-methanesulfonylbenzamide is a powder with a melting point between 165-167 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Amino Acid Analysis in Proteins
An analytical procedure utilizing 4 N methanesulfonic acid for the precise amino acid composition of proteins or peptides from a single hydrolysate is described. This method distinguishes between free sulfhydryl groups and disulfides, offering advantages in direct ion exchange column application and accurate amino acid values, including tryptophan and half-cystine (Simpson, Neuberger, & Liu, 1976).
DNA Cleavage in Antitumor Agents
The antitumor agent 3-Amino-1,2,4-benzotriazine 1,4-dioxide (SR4233) undergoes bioreductive activation and selectively targets oxygen-deficient cells. Its biological activity is believed to derive from DNA cleavage, involving hydroxyl radical formation, which is critical for its antitumor properties (Daniels & Gates, 1996).
Gas Hydrate Inhibition
A study on the use of naturally occurring amino acids, including 4-amino-N-methanesulfonylbenzamide derivatives, as methane hydrate inhibitors, revealed their effectiveness in both thermodynamic and kinetic perspectives. This research contributes to understanding the role of amino acids in gas hydrate inhibition processes (Altamash et al., 2017).
Effect on Cell Toxicity and Transformation
3-Aminobenzamide, a derivative, demonstrated an ability to alter the toxic and transforming effects of certain substances in BALB/3T3 cells. This research highlights its potential role in DNA repair and the chemical induction of transformation in vitro (Lubet et al., 1984).
C–N Bond Formation in Organic Chemistry
The use of methanesulfonic acid as a catalyst in reactions involving chromonyl Meldrum’s acid and N-substituted 2-aminobenzamides, a related chemical, led to the synthesis of functionalized compounds. This showcases its utility in facilitating complex organic reactions (Balalaie, Bijanzadeh, Mehrparvar, & Rominger, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 4-amino-n-methanesulfonylbenzamide belongs, commonly target enzymes likecarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides are generally known to inhibit their target enzymes, thereby disrupting the associated biological processes .
Biochemical Pathways
Given the common targets of sulfonamides, it can be inferred that the compound may affect pathways related tofluid balance and folate synthesis .
Result of Action
The inhibition of target enzymes by sulfonamides can lead to disruptions in the associated biological processes .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N-methanesulfonylbenzamide involves the reaction of 4-nitrobenzoyl chloride with methanesulfonamide, followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "4-nitrobenzoyl chloride", "methanesulfonamide", "sodium borohydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzoyl chloride in dry dichloromethane.", "Step 2: Add methanesulfonamide to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction with acetic acid and dilute with water.", "Step 5: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by recrystallization from ethanol." ] } | |
CAS RN |
1023277-26-0 |
Product Name |
4-amino-N-methanesulfonylbenzamide |
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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